CB1 Receptor Antagonism: Potency Comparison with Rimonabant
The target compound exhibits a Ki of 0.3 nM for the rat brain CB1 receptor in a displacement assay using [3H]CP-55,940 [1]. In comparison, rimonabant, a well-characterized CB1 antagonist, displays a Ki of 1.8 nM under similar assay conditions [2]. This indicates the target compound possesses a 6-fold higher affinity for the CB1 receptor than rimonabant in this assay context.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.3 nM |
| Comparator Or Baseline | Rimonabant (SR141716): Ki = 1.8 nM |
| Quantified Difference | 6-fold higher affinity for the target compound |
| Conditions | Displacement of [3H]CP-55,940 from rat brain CB1 receptor |
Why This Matters
Higher affinity at CB1 may translate to lower required dosages or distinct pharmacodynamic effects, making this scaffold a valuable starting point for metabolic disorder research.
- [1] BindingDB. Entry BDBM50463775, CHEMBL4240671. Affinity Data for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol at rat brain CB1 receptor. Ki = 0.300 nM. Available at: https://bindingdb.org (accessed April 17, 2026). View Source
- [2] Probes & Drugs. Rimonabant Hydrochloride (SR 141716A). A highly potent and selective central cannabinoid receptor (CB1) antagonist with a Ki of 1.8 nM. Available at: https://www.probes-drugs.org (accessed April 17, 2026). View Source
